molecular formula C9H5F11N2 B1597869 3-(Perfluoropentyl)-5-methylpyrazole CAS No. 82633-43-0

3-(Perfluoropentyl)-5-methylpyrazole

Cat. No.: B1597869
CAS No.: 82633-43-0
M. Wt: 350.13 g/mol
InChI Key: ADTJLQBSULGRRY-UHFFFAOYSA-N
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Description

3-(Perfluoropentyl)-5-methylpyrazole is a useful research compound. Its molecular formula is C9H5F11N2 and its molecular weight is 350.13 g/mol. The purity is usually 95%.
The exact mass of the compound this compound is unknown and the complexity rating of the compound is unknown. The storage condition is unknown. Please store according to label instructions upon receipt of goods.Use and application categories indicated by third-party sources: PFAS (per- and polyfluoroalkyl substances) -> OECD Category. However, this does not mean our product can be used or applied in the same or a similar way.
BenchChem offers high-quality this compound suitable for many research applications. Different packaging options are available to accommodate customers' requirements. Please inquire for more information about this compound including the price, delivery time, and more detailed information at info@benchchem.com.

Scientific Research Applications

Synthesis and Characterization

Pyrazole compounds, including derivatives like 3-(Perfluoropentyl)-5-methylpyrazole, are often investigated for their synthesis and structural characteristics. Studies have demonstrated methods for synthesizing pyrazole derivatives, emphasizing the importance of such compounds in developing new materials and chemicals with specific desired properties, such as magnetic behavior and structural specificity (Hoedt & Reedijk, 1981).

Corrosion Inhibition

Research on pyrazole derivatives has shown their effectiveness as corrosion inhibitors, protecting metals in acidic environments. This application is critical in industrial settings to extend the lifespan of metal components and structures. Studies reveal that compounds like bipyrazolic type organic compounds are efficient inhibitors, providing insights into the development of new, more effective corrosion inhibitors (Chetouani et al., 2005).

Medicinal Chemistry

In the realm of medicinal chemistry, pyrazole derivatives are explored for their therapeutic potential. For example, research into the anticonvulsant activity of 3-aminopyrroles, which share a structural resemblance with pyrazoles, highlights the ongoing search for new medications with better efficacy and fewer side effects (Unverferth et al., 1998).

Organic Synthesis and Catalysis

The synthesis of 3-trifluoromethylpyrazole derivatives underscores the utility of pyrazole compounds in organic synthesis, serving as intermediates for further chemical transformations. Such research facilitates the discovery of new reaction pathways and the development of novel compounds for various applications (Li et al., 2013).

Antimicrobial and Antifungal Applications

Novel halopyrazole derivatives have been synthesized and evaluated for their antimicrobial activities, showcasing the potential of pyrazole derivatives in combating infections and diseases caused by bacteria and fungi. Such studies are crucial for the development of new antibiotics and antifungal agents (Siddiqui et al., 2013).

Properties

IUPAC Name

5-methyl-3-(1,1,2,2,3,3,4,4,5,5,5-undecafluoropentyl)-1H-pyrazole
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C9H5F11N2/c1-3-2-4(22-21-3)5(10,11)6(12,13)7(14,15)8(16,17)9(18,19)20/h2H,1H3,(H,21,22)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

ADTJLQBSULGRRY-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=CC(=NN1)C(C(C(C(C(F)(F)F)(F)F)(F)F)(F)F)(F)F
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C9H5F11N2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID70380003
Record name 3-(Perfluoropentyl)-5-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

350.13 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

82633-43-0
Record name 3-(Perfluoropentyl)-5-methylpyrazole
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID70380003
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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